molecular formula C8H5ClN2O B3373186 4-Chloro-6-(furan-2-yl)pyrimidine CAS No. 954221-04-6

4-Chloro-6-(furan-2-yl)pyrimidine

Cat. No. B3373186
CAS RN: 954221-04-6
M. Wt: 180.59 g/mol
InChI Key: WAUKFQGBIOXSOH-UHFFFAOYSA-N
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Description

4-Chloro-6-(furan-2-yl)pyrimidine is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the use of 4-chloro starting material at elevated temperatures with an alkylamine . The facility by which the 4-chloro group of pyrrolo[2,3-d]pyrimidines serves as a leaving group for a variety of nucleophilic substitutions is well established .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring and a furan ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the furan ring is a five-membered ring with an oxygen atom .


Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, have been found to exhibit various biological activities, which are attributed to their ability to undergo a variety of chemical reactions . For instance, they have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Quantum Chemical Characterization

  • Hydrogen Bonding Sites in Pyrimidine Derivatives : A study explored hydrogen bonding sites in derivatives of pyrimidine, including a compound similar to 4-Chloro-6-(furan-2-yl)pyrimidine. This research utilized quantum chemistry methods to analyze molecular electrostatic potential maps and energetic parameters of complexation reactions, identifying major hydrogen bonding sites in these derivatives (Traoré et al., 2017).

Synthesis and Biological Activity

  • New Derivatives with Plant Growth Stimulating Effect : Research on the synthesis of new derivatives, including those with a furan ring, has shown pronounced plant growth stimulating effects. These findings indicate potential applications in agriculture and botany (Pivazyan et al., 2019).
  • Anticancer Drug Intermediates : Compounds similar to this compound have been used as intermediates in the synthesis of small molecule anticancer drugs, demonstrating their utility in medicinal chemistry (Kou & Yang, 2022).

Structural and Pharmaceutical Research

  • Crystallography and Polymorphism : Studies have been conducted on the crystal structure of related compounds, revealing details about their molecular conformations and potential implications for drug design (Novina et al., 2016).
  • Antibacterial Properties : Certain derivatives have shown significant antibacterial activities against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Verbitskiy et al., 2017).

Advanced Material Science Applications

  • Nonlinear Optical Exploration : The pyrimidine ring, a core component of this compound, has been studied for its potential applications in nonlinear optics and medicine due to its presence in DNA and RNA. This research highlights the importance of such compounds in high-tech applications (Hussain et al., 2020).

Mechanism of Action

Target of Action

4-Chloro-6-(furan-2-yl)pyrimidine is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control.

Biochemical Pathways

The inhibition of protein kinases affects various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . These processes are part of complex biochemical pathways that maintain the normal functioning of cells. Disruption of these pathways can lead to various downstream effects, including the inhibition of cell growth and proliferation.

Result of Action

The inhibition of protein kinases by this compound can lead to the disruption of normal cellular processes. This can result in the inhibition of cell growth and proliferation, potentially leading to cell death. This makes the compound of interest in the development of anticancer agents .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-6-(furan-2-yl)pyrimidine was not found in the search results, general measures for handling similar chemical compounds include avoiding direct contact with the product and not breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Future research on 4-Chloro-6-(furan-2-yl)pyrimidine and its derivatives could focus on further exploring their biological activities and developing new therapeutic applications . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

4-chloro-6-(furan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUKFQGBIOXSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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